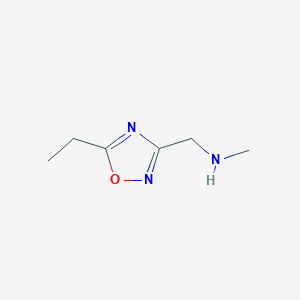

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine

Description

Propriétés

IUPAC Name |

1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-6-8-5(4-7-2)9-10-6/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJFXVFSSOVINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of Amidoximes with Carboxylic Acid Derivatives

One of the most established methods for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives (acid chlorides, esters, or anhydrides). The general pathway is:

- Preparation of an amidoxime intermediate bearing the desired substituent (ethyl group) at the appropriate position.

- Reaction of the amidoxime with a carboxylic acid derivative to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.

This method allows for the incorporation of various substituents by selecting appropriate amidoxime and acid derivatives.

Four-Component Synthesis via Aza-Wittig Cyclization

Recent advances have demonstrated a facile four-component synthesis of disubstituted 1,3,4-oxadiazoles using N-isocyaniminotriphenylphosphorane, secondary amines, aldehydes, and carboxylic acids under mild conditions at room temperature. Although this method is reported for 1,3,4-oxadiazoles, it illustrates the utility of aza-Wittig cyclization in oxadiazole synthesis, which could be adapted for 1,2,4-oxadiazoles with appropriate modifications.

- This method produces high yields and purity.

- It allows molecular diversity and substitution pattern control.

- The reaction proceeds in dichloromethane at ambient temperature with simple workup procedures.

While this exact method is for 1,3,4-oxadiazoles, analogous approaches using aza-Wittig chemistry could be explored for 1,2,4-oxadiazole derivatives such as 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine.

Direct Substitution on Preformed Oxadiazole Rings

An alternative strategy involves synthesizing the oxadiazole ring first and then performing substitution reactions to introduce the ethyl group and the N-methylmethanamine moiety. This approach may use:

- Halogenated oxadiazole intermediates subjected to nucleophilic substitution.

- Reductive amination or alkylation reactions to install the N-methylmethanamine group.

This method requires careful control of reaction conditions to avoid ring degradation or side reactions.

Detailed Preparation Procedure Example

Based on analogous compounds such as 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine, the preparation of this compound likely involves the following steps:

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Synthesis of ethyl-substituted amidoxime | Reaction of ethyl nitrile derivative with hydroxylamine hydrochloride in ethanol, reflux | High | Forms amidoxime intermediate |

| 2 | Cyclization with carboxylic acid derivative (e.g., methyl ester or acid chloride) | Heating with dehydrating agent (e.g., POCl3 or P2O5) or under reflux in solvent like acetonitrile | Moderate to high | Forms 1,2,4-oxadiazole ring |

| 3 | Introduction of N-methylmethanamine group | Nucleophilic substitution or reductive amination with formaldehyde and methylamine or direct alkylation | Moderate | Requires protection/deprotection if necessary |

This sequence is adapted from known synthetic routes for similar oxadiazole derivatives and optimized for the ethyl substituent.

Reaction Mechanism Insights

- The cyclization step involves nucleophilic attack of the amidoxime nitrogen on the activated carboxylic acid derivative, followed by ring closure and dehydration to form the oxadiazole ring.

- The introduction of the N-methylmethanamine moiety typically proceeds via nucleophilic substitution at the 3-position of the oxadiazole, which is electrophilic due to ring electron distribution.

- Reaction conditions such as temperature, solvent polarity, and catalysts influence yield and regioselectivity.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Amidoxime cyclization with acid derivatives | Amidoxime, acid chloride/ester, dehydrating agent | Reflux or heating in organic solvent | Well-established, high regioselectivity | Requires preparation of amidoxime, harsh conditions possible | 60-90% |

| Four-component aza-Wittig cyclization (adapted) | N-isocyaniminotriphenylphosphorane, secondary amine, aldehyde, carboxylic acid | Room temperature, CH2Cl2 solvent | Mild conditions, high purity, molecular diversity | Primarily for 1,3,4-oxadiazoles, adaptation required | >90% (reported for 1,3,4-oxadiazoles) |

| Post-ring substitution | Preformed oxadiazole, alkylating agents or amines | Varied: reflux, microwave, or room temp | Flexibility in functional group introduction | Potential side reactions, lower yields | 50-80% |

Research Findings and Optimization

- Studies indicate that controlling the reaction temperature and solvent choice significantly affects the purity and yield of oxadiazole derivatives.

- Use of triethylamine as a base and dichloromethane or ethyl acetate as solvents is common for amidoxime cyclization steps, providing good yields and ease of purification.

- Microwave-assisted synthesis has been explored to reduce reaction times and improve yields in similar heterocyclic syntheses.

- The ethyl substituent at the 5-position influences the electronic properties of the oxadiazole ring, potentially facilitating nucleophilic substitution at the 3-position for amine introduction.

The preparation of this compound relies primarily on the efficient formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with suitable carboxylic acid derivatives, followed by the introduction of the N-methylmethanamine group. Advances in aza-Wittig cyclization and mild reaction conditions provide promising avenues for improved synthesis. Optimization of reaction parameters, including solvent, temperature, and reagent stoichiometry, is critical for achieving high yield and purity.

This compound's synthesis benefits from the broad knowledge base of oxadiazole chemistry and can be tailored for specific applications in medicinal chemistry and material science.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions:

Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.

Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions often utilize nucleophiles such as alkyl halides or amines, with suitable solvents and temperatures.

Major Products Formed:

Oxidation products include oxo derivatives of the oxadiazole ring.

Reduction products may include amines or other reduced forms of the compound.

Substitution products can vary widely depending on the nucleophile used.

Applications De Recherche Scientifique

Structural Characteristics

The molecular formula of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is with a molecular weight of approximately 141.17 g/mol. Its structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and chemical reactivity. The compound's SMILES representation is CCC1=NC(=NO1)CNC, indicating the presence of an ethyl group attached to the oxadiazole ring and a methyl group on the amine .

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activities. The unique structure of this compound may enhance its efficacy against various pathogens. Studies have shown that derivatives of oxadiazoles can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Drug Development

The structural features of this compound make it a promising candidate for drug development. Its potential as a scaffold for synthesizing new therapeutic agents is notable. Researchers are exploring modifications to enhance its pharmacological properties while minimizing toxicity .

Medicinal Chemistry

In medicinal chemistry, the compound's ability to interact with various biological targets suggests it could be designed to modulate specific pathways involved in diseases such as cancer or bacterial infections. The presence of the oxadiazole moiety may facilitate interactions with enzymes or receptors critical for therapeutic effects .

Polymer Chemistry

The incorporation of this compound into polymer matrices could lead to the development of novel materials with enhanced properties. Its functional groups can participate in cross-linking reactions or serve as curing agents, potentially improving mechanical strength and thermal stability of polymers .

Coatings and Adhesives

Due to its chemical reactivity, this compound may find applications in formulating advanced coatings and adhesives. The ability to modify surface properties through chemical bonding can lead to products with improved durability and resistance to environmental factors .

Case Studies

While specific case studies directly involving this compound are scarce, research on related oxadiazole compounds provides insights into its potential applications:

Mécanisme D'action

The mechanism by which 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on the Oxadiazole Ring

Table 1: Key Structural Variations and Properties

Key Observations :

- Steric and Electronic Effects : Replacing the ethyl group with bulkier substituents (isopropyl, isobutyl) increases molecular weight and lipophilicity, which may influence membrane permeability but could reduce aqueous solubility .

- Salt Forms : Hydrochloride derivatives, such as [(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride (CAS 1185298-83-2), exhibit improved solubility compared to free bases, making them preferable for in vivo studies .

Positional Isomerism and Functional Group Variations

Table 2: Positional and Functional Group Comparisons

Key Observations :

Key Observations :

- CNS Applications : The ethyl-oxadiazole motif is incorporated into complex scaffolds for CNS drug candidates, leveraging its stability and moderate polarity .

- Enzyme Inhibition : Structural analogs with fluorinated pyrrolidine groups (e.g., CAS 1808069-62-6) highlight the role of oxadiazoles in enhancing binding affinity to enzymatic pockets .

Activité Biologique

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is a compound belonging to the oxadiazole family, which has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological evaluations, focusing on its pharmacological properties and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Although specific synthesis protocols for this compound are not extensively documented in available literature, oxadiazole derivatives are often synthesized through cyclization reactions involving hydrazones or amidoximes.

Antimicrobial Properties

Research indicates that oxadiazole derivatives possess notable antimicrobial activities. For instance, studies have shown that similar compounds exhibit significant inhibition against various bacterial strains and fungi. The mechanism of action is often linked to the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Recent investigations into the biological evaluation of oxadiazole derivatives have revealed promising anticancer properties. A study highlighted that certain 1,3,4-oxadiazole derivatives demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The observed IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents, indicating their potential as novel anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11b | A549 | 11.20 |

| 11c | A549 | 15.73 |

| 13b | A549 | 59.61 |

| 14b | A549 | 27.66 |

The mechanism underlying the biological activity of oxadiazoles often involves the induction of apoptosis in cancer cells through various signaling pathways. Compounds may activate caspases or inhibit anti-apoptotic proteins such as Bcl-2, leading to increased cell death in malignant cells .

Case Studies

A notable case study involved the use of a related oxadiazole compound in a murine model infected with a drug-resistant strain of Plasmodium falciparum. The compound exhibited significant antimalarial activity and improved survival rates in treated mice compared to controls . This demonstrates the broader therapeutic potential of oxadiazole derivatives beyond anticancer applications.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl-substituted amidoxime precursors with methylamine derivatives. Key steps include refluxing in solvents like triethylamine (TEA) or polyphosphoric acid (PPA) under controlled temperatures (80–120°C) for 4–8 hours . Optimization of solvent polarity (e.g., using DMF for polar intermediates) and catalyst selection (e.g., Cu(OAc)₂ for click chemistry) significantly improves yield (70–85%). Reaction monitoring via TLC (hexane:EtOAc 8:2) ensures intermediate purity .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methylamine protons (δ 2.2–2.5 ppm) and oxadiazole carbons (δ 160–170 ppm). Ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) confirm substitution .

- IR Spectroscopy : Oxadiazole C=N stretching (~1600 cm⁻¹) and N-H bending (~3300 cm⁻¹) validate core structure .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 183.1 [M+H]⁺) and fragmentation patterns confirm molecular weight and functional groups .

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer :

- Use PPE (gloves, goggles) due to GHS hazards (H302: harmful if swallowed) .

- Store in amber glass bottles at 4°C to prevent degradation. Avoid exposure to moisture or light, which may induce oxadiazole ring hydrolysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer : Discrepancies in NMR/IR peaks (e.g., unexpected splitting or shifts) may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-carbon networks .

- HPLC-PDA : Detect trace impurities (>95% purity threshold) using C18 columns (acetonitrile:H₂O gradient) .

- X-ray crystallography : Resolve ambiguous stereochemistry via single-crystal analysis .

Q. How does the ethyl group on the oxadiazole ring influence biological target interactions?

- Methodological Answer :

- Lipophilicity : Ethyl substitution enhances logP (1.5–2.0), improving membrane permeability in cellular assays .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal ethyl-induced van der Waals interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- SAR Analysis : Compare IC₅₀ values against methyl/propyl analogs to quantify substituent effects on activity .

Q. What computational approaches predict pharmacokinetics and binding affinity?

- Methodological Answer :

- ADMET Prediction : SwissADME estimates bioavailability (TPSA < 60 Ų) and CYP450 inhibition risks .

- QM/MM Simulations : Density Functional Theory (DFT) models (B3LYP/6-31G*) optimize transition states for oxadiazole formation .

- Free Energy Perturbation (FEP) : Quantify binding ΔG to targets like HDAC or PARP using Schrödinger Suite .

Q. How can reaction conditions be optimized for scale-up without compromising purity?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst load to identify robust parameters (e.g., 100°C, TEA:H₂O 3:1) .

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., ring-opening) via precise residence time control .

- In-line PAT (Process Analytical Technology) : Real-time FTIR monitors intermediate conversion to minimize purification steps .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h). LC-MS identifies degradation products (e.g., oxadiazole hydrolysis to amides) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C suggests thermal stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.